{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol
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Overview
Description
{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a methyl group at the 5-position and a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with 1,2-diketones in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazolo[1,5-a]pyrazine core can undergo reduction to form dihydro derivatives.
Substitution: The methyl group at the 5-position can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes and receptors are studied to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in areas such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanol: Similar structure but with a pyridine ring instead of a pyrazine ring.
{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine: Similar structure but with an amine group instead of a methanol group.
Uniqueness
{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol is unique due to its specific substitution pattern and the presence of both a methyl and a methanol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2763756-49-4 |
---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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